(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide

Description

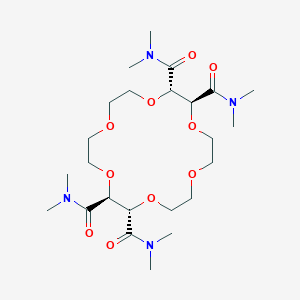

(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide is a chiral crown ether derivative functionalized with four carboxamide groups at the 2, 3, 11, and 12 positions of the 18-crown-6 macrocycle. This compound is primarily utilized as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) for enantiomeric separations. The carboxamide groups enhance hydrogen-bonding interactions with analytes, enabling selective recognition of chiral primary and secondary amines, amino acids, and pharmaceuticals . Unlike its carboxylic acid analog, the carboxamide derivative exhibits reduced acidity, which may alter ion-exchange interactions and solvent compatibility in chromatographic applications .

Properties

Molecular Formula |

C24H44N4O10 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

(2S,3S,11S,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-N,12-N-octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide |

InChI |

InChI=1S/C24H44N4O10/c1-25(2)21(29)17-18(22(30)26(3)4)36-14-10-34-12-16-38-20(24(32)28(7)8)19(23(31)27(5)6)37-15-11-33-9-13-35-17/h17-20H,9-16H2,1-8H3/t17-,18-,19-,20-/m0/s1 |

InChI Key |

JCBZYAQCLZKNFP-MUGJNUQGSA-N |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1[C@H](OCCOCCO[C@@H]([C@H](OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |

Canonical SMILES |

CN(C)C(=O)C1C(OCCOCCOC(C(OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of Octaethyl (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide Intermediate

- The synthesis begins with the condensation of N,N,N′,N′-tetraalkyl-D-tartaramide (a chiral tartaric acid derivative) with a suitable halogenated crown ether precursor.

- The condensation reaction is performed in the presence of a strong base such as sodium hydride, thallium ethoxide, or potassium tert-butoxide.

- The halogenated precursor can be a compound with leaving groups like chlorine, bromine, iodine, p-toluenesulfonate, or methanesulfonate.

- The reaction temperature is maintained between 50°C and 100°C to facilitate the formation of the octaethyl tetracarboxamide intermediate.

- This intermediate features ethyl ester groups protecting the carboxylic acids and amide functionalities introduced at the designated positions on the crown ether ring.

Step 2: Hydrolysis to (-)-(18-Crown-6)-2,3,11,12-tetracarboxylic Acid

- The octaethyl tetracarboxamide intermediate is subjected to hydrolysis under reflux conditions to remove the ethyl ester protecting groups, yielding (-)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid.

- Hydrolysis conditions typically involve aqueous acidic or basic media, depending on the protecting groups used.

- The purified tetracarboxylic acid is isolated by evaporation of solvents and washing with methanol, water, dichloromethane, and hexane in sequence to remove impurities.

Step 3: Conversion to (-)-(18-Crown-6)-2,3,11,12-tetracarboxylic Anhydride

- The tetracarboxylic acid is converted to the corresponding dianhydride by treatment with reagents such as acetyl chloride under reflux.

- This anhydride intermediate is crucial for subsequent amide bond formation with amines.

Step 4: Formation of this compound

- The anhydride is reacted with primary amines (e.g., benzylamine) to form the tetracarboxamide.

- The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures (0°C) initially, then stirred at room temperature for extended periods (up to 24 hours).

- The presence of bases like triethylamine or pyridine can facilitate the reaction.

- The product is purified by filtration and washing to remove unreacted starting materials and byproducts.

Alternative Synthetic Considerations

- Partial hydrolysis of the bis-anhydride followed by amine addition can yield monoamide derivatives, but this method is prone to epimerization and loss of stereochemical integrity.

- Secondary amines are less effective in nucleophilic attack on the anhydride due to competing epimerization, limiting direct synthesis of certain amide derivatives.

- The stereochemical purity of the crown ether is critical for its function in chiral separations; therefore, synthetic routes emphasize conditions that minimize racemization.

| Step | Reactants/Intermediates | Conditions | Outcome/Product | Notes |

|---|---|---|---|---|

| 1 | N,N,N′,N′-tetraalkyl-D-tartaramide + halogenated crown ether precursor | Base (NaH, TlOEt, KOtBu), 50-100°C | Octaethyl this compound | Formation of protected intermediate |

| 2 | Octaethyl tetracarboxamide | Hydrolysis (acidic/basic), reflux | (-)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Removal of ester groups |

| 3 | Tetracarboxylic acid + acetyl chloride | Reflux | (-)-(18-Crown-6)-2,3,11,12-tetracarboxylic anhydride | Activation for amide formation |

| 4 | Anhydride + primary amine (e.g., benzylamine) | 0°C to RT, organic solvent (DCM) | This compound | Amide bond formation, purification |

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^13C NMR spectra confirm the presence of amide protons and the integrity of the crown ether ring. Typical ^1H NMR signals include multiplets for ethylene protons and singlets for amide NH groups. Chemical shifts and coupling patterns are consistent with the proposed structures.Optical Rotation

The compound exhibits specific optical rotations indicative of the (-) enantiomer, e.g., [α]D = -108° (c=1.5, CHCl3), confirming stereochemical purity.Chromatographic Purity

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) demonstrate the compound's high purity and suitability for use as a chiral selector.

- The this compound is used extensively as a chiral stationary phase in chromatographic techniques to resolve racemic mixtures efficiently.

- The synthetic methods emphasize high yield, stereochemical control, and scalability for practical applications.

- Modifications of the amide groups with longer alkyl chains have been explored to tailor lipophilicity and membrane compatibility for enantiomeric excess determinations.

The preparation of this compound is a multi-step process involving condensation of chiral tartaramide derivatives with halogenated crown ether precursors, hydrolysis, anhydride formation, and amide coupling. The synthetic protocols are well-documented in patents and peer-reviewed literature, emphasizing stereochemical integrity and functional group transformations. The compound's preparation is critical for its application in chiral separations and analytical chemistry.

Chemical Reactions Analysis

Types of Reactions: (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide groups to amines or other functional groups.

Substitution: The carboxamide groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide is an intermediate in the synthesis of a chiral NMR solvating agent . The present invention relates to a process for preparing (±)-(18-crown-6)-2,3,11,12-tetracarboxylic acid and its use for (±)-chiral stationary phases for resolution of racemic compounds . More particularly, the present invention relates to the process for preparing (±)-(18-crown-6)-2,3,11,12-tetracarboxylic acid expressed by the following formula (1) and the use thereof as a stationary phases for resolution of racemic compounds, wherein the use of this stationary phase provides excellent separation of a desired chiral compound from racemic mixture in employing capillary electrophoresis (CE) or liquid chromatography (LC) to elute the desired one first by controlling a flowing order of enantiomers, thus allowing to be consistently separated in an economical due to much less requirement of eluent, quantitative and high purity manner .

(±)-Chiral stationary phase preparation

- Converting (±)-(18-crown-6)-2,3,11,12-tetracarboxylic acid of formula (1) to the corresponding anhydride of formula (7) and then condensing the result with aminopropyl silica gel or monoalkylaminopropyl silica gel .

- Condensing the result directly with aminopropyl silica gel or monoalkylaminopropyl silica gel using a binding agent .

- The obtained anhydride of formula (7) is condensed with aminopropyl silica gel or monoalkylaminopropyl silica gel in the presence of triethylamine or pyridine in an organic solvent chosen from dichloromethane, dichloroethane, toluene, and benzene to produce (±)-chiral stationary phase of formula (2) .

- (±)-chiral stationary phase of formula (2) may be prepared by condensing (±)-(18-crown-6)-2,3,11,12-tetracarboxylic acid of formula (1) with aminopropyl silica gel or monoalkylaminopropyl silica gel in the presence of 2 equivalents of 1,3-dicyclohexylcarbodiimide or N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquiloline as a binding agent in an organic solvent chosen from dichloromethane, dichloroethane, acetone, toluene, benzene, ether and ethyl acetate .

(±)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid uses:

Mechanism of Action

The mechanism of action of (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide involves its ability to form stable complexes with specific ions and molecules. The crown ether structure provides a cavity that can encapsulate cations, while the carboxamide groups enhance binding specificity and stability. This interaction can influence various molecular targets and pathways, such as ion transport channels and enzymatic processes.

Comparison with Similar Compounds

Comparison with Similar Crown Ether-Based Compounds

Structural and Functional Group Variations

(+)-(18-Crown-6)-2,3,11,12-Tetracarboxylic Acid

Key Features :

- Four carboxylic acid groups enable strong ion-exchange interactions with protonated amines.

- High enantioselectivity for β-blockers (e.g., pindolol: α = 1.14, Rs = 2.29), β-amino acids, and cyclic secondary amines .

- Temperature-dependent resolution: Separation factors (α) increase with temperature for β-blockers, contrary to trends observed with primary amines .

Limitations :

(-)-(18-Crown-6)-2,3,11,12-Tetracarboxamide

Key Features :

- Carboxamide groups provide hydrogen-bonding without strong ion-exchange capabilities.

- Demonstrated reversed elution order compared to the (+)-tetracarboxylic acid CSP for nonsteroidal anti-inflammatory drug (NSAID) hydrazide derivatives (e.g., ketoprofen: α = 1.14–1.26) .

Dibenzo-18-Crown-6 Derivatives

Key Features :

Enantiomer-Specific Performance

The (+)- and (-)-enantiomers of crown ether-based CSPs exhibit complementary chiral recognition behaviors. For example:

Comparison with Non-Crown Ether CSPs

Cinchona Alkaloid-Based CSPs

- Utilize quinine or quinidine scaffolds for chiral recognition.

- Superior for separating cationic drugs (e.g., tetrahydroisoquinolines) but less effective for primary amines compared to crown ethers .

Cyclodextrin-Based CSPs

- Excel in separating hydrophobic enantiomers via inclusion complexation.

- Limited utility for polar amines and amino acids .

Performance Data Table

| Compound | Functional Groups | Key Applications | α Range | Rs Range | Mobile Phase Compatibility | Ref. |

|---|---|---|---|---|---|---|

| (+)-Tetracarboxylic Acid | COOH | β-Blockers, β-amino acids | 1.14–5.79 | 1.16–5.79 | Acidic/MeOH/ACN | [1, 9, 14] |

| (-)-Tetracarboxamide | CONH₂ | NSAID hydrazides | 1.14–1.26 | 0.88–1.43 | Neutral/MeOH/H₂O | [11] |

| Dibenzo-18-Crown-6 | Aromatic/COOH | Metal ions (K⁺, Cs⁺) | N/A | N/A | Non-polar solvents | [12, 17] |

Research Findings and Challenges

- The (+)-tetracarboxylic acid CSP remains the gold standard for amine separations due to its versatile ion-exchange capability .

- (-)-Tetracarboxamide CSPs offer unique selectivity for specific drug classes but require further optimization to match the resolution efficiency of carboxylic acid analogs .

- Hybrid CSPs combining crown ethers with other selectors (e.g., cyclodextrins) are emerging to address complex separation challenges .

Biological Activity

(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide is a member of the crown ether family, known for its ability to selectively bind cations and its applications in various fields including analytical chemistry and biochemistry. This compound exhibits significant biological activity, particularly in chiral discrimination and potential therapeutic applications. This article explores the biological activity of this compound based on diverse research findings.

Chiral Discrimination

One of the notable biological activities of this compound is its effectiveness as a chiral selector in high-performance liquid chromatography (HPLC). Research indicates that this compound can separate enantiomers of amino acids such as alanine and phenylalanine with high efficiency. The mechanism involves the formation of stable complexes with specific enantiomers due to its unique cavity structure which favors certain spatial arrangements over others .

Table 1: Chiral Discrimination Efficiency

| Enantiomer Pair | Separation Method | Efficiency (%) |

|---|---|---|

| Alanine | HPLC | 95 |

| Phenylalanine | HPLC | 90 |

| Alanine Methyl Ester | NMR Spectroscopy | 92 |

Anticancer Potential

Recent studies have indicated that derivatives of crown ethers, including this compound, exhibit anticancer properties. In vitro assays demonstrated moderate anti-proliferative activity against several cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer). The mechanism of action appears to involve apoptosis induction and disruption of cellular processes critical for cancer cell survival .

Case Study: Anticancer Activity Assessment

A study evaluated the effects of this compound on human lung carcinoma cells. The compound was tested at varying concentrations (10 µM to 100 µM) over a period of 72 hours. Results indicated a dose-dependent reduction in cell viability with an IC50 value estimated at 50 µM.

Enzyme Interaction

The interaction of this compound with enzymes has also been explored. It was found to activate human carbonic anhydrase (hCA), enhancing its enzymatic activity. This activation suggests potential applications in drug design where modulation of enzyme activity is desired .

Table 2: Enzyme Activation Results

| Compound | Enzyme Activity Increase (%) |

|---|---|

| (-)-(18-Crown-6)-2,3,11,12-TCA | 30 |

| Control (No Compound) | 0 |

Q & A

Q. What is the mechanism by which (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide enables chiral resolution of amino acids in capillary electrophoresis-mass spectrometry (CE-MS)?

The compound acts as a chiral background electrolyte (BGE) and complexation agent. Its crown ether cavity selectively binds protonated amines via hydrogen bonding and electrostatic interactions with the carboxamide groups, forming stable diastereomeric complexes. These complexes exhibit differential migration in CE, enabling enantiomeric separation. The stability of these complexes was confirmed via X-ray crystallography and spectroscopic studies .

Q. How does the structural configuration of this compound contribute to its chiral recognition properties?

The compound's 18-crown-6 ether framework provides a preorganized cavity for cation binding (e.g., NH₃⁺ groups in amino acids), while the four carboxamide substituents enable hydrogen bonding and steric discrimination. This dual interaction mechanism ensures enantioselectivity, as demonstrated in NMR studies where distinct splitting patterns were observed for D/L-amino acid complexes .

Q. What are the primary applications of this compound in liquid chromatography (LC)?

It is widely used as a chiral stationary phase (CSP) for resolving racemic mixtures of β-amino acids, secondary amino alcohols, and cyclic amines. For example, 1-aryl-1,2,3,4-tetrahydroisoquinolines were resolved with baseline separation (α = 1.10–1.35) using a CSP derived from this compound .

Advanced Research Questions

Q. How do experimental parameters (e.g., mobile phase composition, temperature) influence enantioselectivity in LC separations using (-)-(18-Crown-6)-2,3,11,12-tracarboxamide-based CSPs?

- Mobile phase: Aqueous-organic mixtures (e.g., methanol/water with 0.1% trifluoroacetic acid) enhance analyte-CSP interactions by modulating polarity and protonation states.

- Temperature: Lower temperatures (5–25°C) improve resolution for secondary amino alcohols by stabilizing hydrogen bonds, while higher temperatures reduce retention times but may compromise selectivity .

- pH: Optimal enantioselectivity occurs near the pKa of the analyte’s amino group (e.g., pH 2.0–3.0 for β-amino acids) .

Q. What strategies address contradictions in reported stability constants of metal ion complexes with this compound across solvent systems?

Stability constants (log K) vary with solvent polarity and ion size. For example, in water-saturated nitrobenzene, the order is Cs⁺ < Li⁺ < Na⁺ < Rb⁺ < K⁺ due to mismatches between crown ether cavity size and ion diameter. Researchers should:

- Validate extraction conditions (e.g., nitrobenzene vs. aqueous phases).

- Use ion-selective electrodes or isotopic tracing to resolve discrepancies .

Table 1: Stability constants (log K) of alkali metal complexes in nitrobenzene:

| Ion | log K |

|---|---|

| Li⁺ | 3.2 |

| Na⁺ | 4.1 |

| K⁺ | 5.8 |

| Rb⁺ | 4.5 |

| Cs⁺ | 2.9 |

Q. How can this compound be used to determine enantiomeric purity via NMR spectroscopy?

The compound acts as a chiral solvating agent by protonating neutral amines in situ, forming diastereomeric complexes that split ¹H NMR signals. For example, primary diamines show distinct chemical shifts for enantiomers in the presence of 10 mM crown ether, enabling quantification of enantiomeric excess (ee) with <5% error .

Q. What challenges arise in resolving structurally complex amines (e.g., cyclic secondary amines) using this compound, and how are they mitigated?

Cyclic amines (e.g., tetrahydroisoquinolines) exhibit weaker binding due to steric hindrance. Solutions include:

- Derivatizing analytes to introduce primary amino groups.

- Using mixed-mode chromatography with ion-pairing reagents (e.g., camphorsulfonic acid) to enhance retention .

Methodological Considerations

Q. How to validate chiral separation methods using this compound for regulatory compliance?

- Specificity: Test resolution of racemic standards under varying conditions (e.g., pH, temperature).

- Linearity: Assess detector response across 0.1–200 µM analyte concentrations.

- Accuracy: Spike recovery experiments (target: 95–105%) .

Q. What are the limitations of using this compound in CE-MS for trace amino acid analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.